Ergosta-7,22-dien-3-ol

Catalog No.
S579083
CAS No.
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergosta-7,22-dien-3-ol

Product Name

Ergosta-7,22-dien-3-ol

IUPAC Name

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21?,22?,24+,25-,26-,27-,28+/m0/s1

InChI Key

QOXPZVASXWSKKU-ICUQLCECSA-N

Synonyms

ergosta-7,22-dien-3-ol, ergosta-7,22-dien-3-ol, (3beta,22E)-isomer, ergosta-7,22-dien-3-ol, (3beta,5alpha,6alpha,22E)-isomer

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C

Ergosta-7,22-dien-3-ol (also known as 5-dihydroergosterol or stellasterol) is a highly hydrophobic, 28-carbon sterol characterized by the absence of the C5-C6 double bond found in its downstream product, ergosterol. As the direct enzymatic precursor to ergosterol via the sterol Δ5,6-desaturase (Erg3p) pathway, it serves as an essential analytical standard and biochemical tool in antifungal drug discovery and sterol biosynthesis profiling. With a molecular weight of 398.66 g/mol and a high octanol-water partition coefficient (LogP ~7.9-8.3), this compound requires specialized lipophilic handling but offers greater chemical stability compared to conjugated dienes, making it a robust choice for membrane biophysics, liposome formulation, and advanced in vitro assays targeting endoplasmic reticulum (ER) stress [1].

Substituting ergosta-7,22-dien-3-ol with the more common ergosterol or generic phytosterols fundamentally compromises both analytical and biophysical workflows. In antifungal screening, ergosterol cannot be used to measure Δ5,6-desaturase inhibition, as it is the end-product; only the specific accumulation of ergosta-7,22-dien-3-ol provides quantitative proof of Erg3 pathway blockade[1]. Furthermore, in membrane formulation, the missing C5-C6 double bond in ergosta-7,22-dien-3-ol alters the sterol packing geometry, preventing the formation of the specific ergosterol-rich lipid rafts required for fungal hyphal transitions [2]. Finally, its lack of a conjugated Δ5,7-diene system prevents the rapid UV-induced photo-degradation seen in ergosterol, meaning generic substitution introduces instability and reproducibility errors into long-term studies [1].

Precursor Suitability for Δ5,6-Desaturase (Erg3) Inhibition Assays

In targeted antifungal development, measuring the accumulation of specific sterol intermediates is required to validate the mechanism of action. When Candida or Cryptococcus species are treated with Erg3 inhibitors, the synthesis of ergosterol is blocked, leading to the massive accumulation of its immediate precursor, ergosta-7,22-dien-3-ol. GC-MS profiling demonstrates that in Erg3-repressed mutants, ergosta-7,22-dien-3-ol and related Δ7-sterols can account for over 70% of the total sterol fraction, while ergosterol is completely depleted. Procuring this exact compound as an analytical standard is therefore mandatory to quantify the conversion efficiency and confirm target engagement [1].

Evidence DimensionSterol fraction accumulation under Erg3 inhibition
Target Compound DataErgosta-7,22-dien-3-ol (>70% accumulation in repressed mutants)
Comparator Or BaselineErgosterol (Depleted to near 0%)
Quantified Difference>70% differential shift in sterol composition
ConditionsGC-MS profiling of fungal cell membranes under azole or Erg3-inhibitor treatment

Buyers developing novel antifungals must procure this specific standard to validate Δ5,6-desaturase target engagement, as downstream ergosterol cannot serve as the substrate.

Chemical Stability and Photo-Oxidation Resistance

Ergosterol contains a conjugated Δ5,7-diene system in its B-ring, making it highly susceptible to UV-induced ring opening (forming secosteroids like vitamin D2) and rapid photo-oxidation. In contrast, ergosta-7,22-dien-3-ol lacks the C5-C6 double bond, eliminating the conjugated diene structure. This structural difference fundamentally changes its handling requirements; ergosta-7,22-dien-3-ol exhibits significantly higher chemical stability under ambient laboratory lighting and standard storage conditions, avoiding the rapid purity degradation that plagues ergosterol reference standards[1].

Evidence DimensionSusceptibility to UV-induced ring opening and photo-oxidation
Target Compound DataErgosta-7,22-dien-3-ol (Stable, lacks conjugated Δ5,7-diene)
Comparator Or BaselineErgosterol (Highly unstable, rapidly converts to secosteroids under UV)
Quantified DifferenceElimination of the primary photo-degradation pathway
ConditionsAmbient light exposure during standard laboratory handling and storage

Procurement of this compound reduces the need for strict actinic handling protocols and ensures higher reproducibility in long-term analytical workflows.

Biophysical Modulation of Membrane Lipid Rafts

The structural nuances of sterols dictate their ability to form functional lipid microdomains. In biophysical models of fungal membranes, the presence of the C5-C6 double bond is critical for tight sterol-sphingolipid packing. Substituting ergosterol with ergosta-7,22-dien-3-ol drastically alters membrane fluidity and raft stability. In vivo models using Candida albicans show that membranes forced to incorporate ergosta-7,22-dien-3-ol instead of ergosterol completely fail to support the raft-dependent morphological transition to hyphal growth [1].

Evidence DimensionSupport for functional lipid raft formation and hyphal extension
Target Compound DataErgosta-7,22-dien-3-ol (Fails to support functional raft packing)
Comparator Or BaselineErgosterol (Supports stable raft formation and normal hyphal growth)
Quantified DifferenceComplete arrest of raft-dependent morphological transitions
ConditionsLipid membrane profiling and in vivo morphological assays

Essential for biophysicists and formulation scientists needing a stable, structurally close analog to precisely disrupt membrane raft microdomains without altering the overall sterol carbon skeleton.

Synergistic Anti-Inflammatory Bioactivity in Formulations

In cellular models of inflammation, the specific sterol profile of a formulation dictates its efficacy and toxicity. When tested in RAW 264.7 macrophages challenged with LPS, ergosta-7,22-dien-3-ol demonstrated a protective effect, actively preventing CHOP-mediated endoplasmic reticulum (ER) stress and reducing NF-κB activation. This is in stark contrast to co-extracted fatty acids like palmitic acid, which exacerbated LPS-induced toxicity and increased caspase-9 activity by approximately 12%. When formulating marine-derived anti-inflammatory agents, isolating and utilizing this specific sterol prevents the pro-inflammatory counter-effects of crude lipid mixtures [1].

Evidence DimensionModulation of LPS-induced cellular toxicity and ER-stress
Target Compound DataErgosta-7,22-dien-3-ol (Protective, reduces NF-κB activation)
Comparator Or BaselinePalmitic acid baseline (Exacerbates toxicity, +12% caspase-9 activity)
Quantified DifferenceShift from pro-apoptotic exacerbation to ER-stress protection
ConditionsRAW 264.7 macrophages challenged with lipopolysaccharide (LPS)

Justifies the procurement of the purified sterol over crude marine lipid extracts for high-value anti-inflammatory and nutraceutical formulations.

Antifungal Drug Discovery & Target Validation

As the direct substrate for sterol Δ5,6-desaturase, this compound is the mandatory analytical standard for quantifying Erg3 inhibition via GC-MS or LC-MS in novel antifungal screening pipelines [1].

Membrane Biophysics and Liposome Formulation

Suitable for researchers engineering synthetic lipid bilayers or liposomes who need to study the structural role of the C5-C6 double bond in lipid raft formation, utilizing its unique packing geometry compared to ergosterol [3].

High-Stability Sterol Reference Standards

Due to its resistance to UV-induced photo-degradation, it serves as a robust, long shelf-life internal standard for complex lipidomic profiling and environmental biomarker analysis [3].

Advanced Nutraceutical and Anti-Inflammatory Development

Selected for specialized formulations targeting ER-stress and NF-κB pathway modulation, where the purified sterol avoids the pro-inflammatory liabilities of crude marine or fungal lipid extracts [2].

XLogP3

7.8

Dates

Last modified: 07-20-2023

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